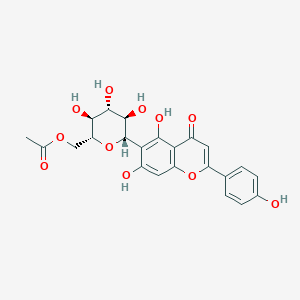

6''-O-acetylisovitexin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H22O11 |

|---|---|

Molecular Weight |

474.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3/t16-,19-,21+,22-,23+/m1/s1 |

InChI Key |

FNDIFZKJJZQTQL-QJLVSEQISA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of 6''-O-acetylisovitexin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-acetylisovitexin is a naturally occurring flavone glycoside, a class of compounds renowned for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and current state of knowledge regarding this specific phytochemical. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery. This document synthesizes available data on its chemical identity and provides a speculative framework for its experimental investigation where concrete data is not publicly available.

Chemical Structure and Properties

This compound is an acetylated derivative of isovitexin, which is itself the 6-C-glucoside of the flavone apigenin. The acetylation occurs at the 6''-position of the glucose moiety.

Chemical Identity

| Parameter | Value | Source |

| Molecular Formula | C₂₃H₂₂O₁₁ | PubChem |

| Molecular Weight | 474.41 g/mol | MedChemExpress[1] |

| CAS Number | 1223097-20-8 | TargetMol[2] |

| Canonical SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O">C@HO | PubChem[3] |

| InChI | InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3/t16-,19-,21+,22-,23+/m1/s1 | PubChem[3] |

| InChIKey | FNDIFZKJJZQTQL-QJLVSEQISA-N | PubChem[3] |

Physicochemical Properties (Predicted)

| Property | Value | Source |

| XLogP3 | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 474.11621217 | PubChem |

| Monoisotopic Mass | 474.11621217 | PubChem |

| Topological Polar Surface Area | 195 Ų | PubChem |

| Heavy Atom Count | 34 | PubChem |

Natural Occurrence and Isolation

This compound has been identified as a constituent of several plant species, including Lespedeza juncea and Vitex negundo.[4] The isolation of this compound from the aerial parts of Lespedeza juncea has been reported, where its structure was elucidated using various spectral data.[5]

Hypothetical Experimental Workflow for Isolation

Spectroscopic Data

The structural elucidation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H-NMR Data (in CD₃OD, Reference: TMS)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.60 | s | - |

| H-8 | 6.48 | s | - |

| H-2', 6' | 7.85 | d | 8.8 |

| H-3', 5' | 6.89 | d | 8.8 |

| H-1'' | 4.80 | d | 9.9 |

| H-2'' | 4.15 | m | - |

| H-3'' | 3.45 | m | - |

| H-4'' | 3.40 | m | - |

| H-5'' | 3.55 | m | - |

| H-6a'' | 4.38 | dd | 12.1, 2.2 |

| H-6b'' | 4.18 | dd | 12.1, 5.5 |

| CH₃ (acetyl) | 2.05 | s | - |

Note: The presented ¹H-NMR data is based on reported values for this compound isolated from Lespedeza juncea. Actual values may vary slightly depending on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

To date, there is a notable absence of publicly available quantitative data on the biological activity of purified this compound. While flavonoids as a class are known to possess a wide range of activities, including antioxidant, anti-inflammatory, and anti-cancer effects, specific assays on this particular compound are not extensively reported.

Quantitative Biological Data

| Assay Type | Target | Result (e.g., IC₅₀, EC₅₀) |

| Antioxidant (DPPH) | Radical Scavenging | Not Available |

| Antioxidant (ABTS) | Radical Scavenging | Not Available |

| Anti-inflammatory | e.g., COX-2 Inhibition | Not Available |

| Anti-inflammatory | e.g., NO Production in Macrophages | Not Available |

| Cytotoxicity | e.g., HeLa, HepG2 cell lines | Not Available |

Potential Signaling Pathways

Given its chemical nature as a flavonoid, this compound could potentially modulate various intracellular signaling pathways implicated in inflammation and cellular stress responses. Flavonoids are known to interact with protein kinases, transcription factors, and enzymes involved in these processes. A generalized potential pathway that is often modulated by flavonoids is the NF-κB signaling cascade, which is a key regulator of inflammation.

Disclaimer: The depicted signaling pathway is illustrative of a common mechanism for anti-inflammatory flavonoids. The specific interaction of this compound with any of these components has not been experimentally verified and is presented here for conceptual purposes only.

Conclusion and Future Directions

This compound is a well-characterized flavonoid from a chemical standpoint, with its structure confirmed by spectroscopic methods. However, there is a significant gap in the understanding of its biological activities and pharmacological potential. Future research should focus on:

-

Quantitative Biological Evaluation: Performing a battery of in vitro assays to determine its antioxidant, anti-inflammatory, anti-proliferative, and other potential biological activities.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a therapeutic agent.

-

Synthetic Methodologies: Developing efficient synthetic routes to enable the production of larger quantities for extensive biological testing and lead optimization.

This technical guide serves as a call to the scientific community to further investigate the pharmacological landscape of this and other acetylated flavonoid glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents of the Aerial Parts of Lespedeza juncea -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of 6''-O-acetylisovitexin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the C-glycosyl flavone 6''-O-acetylisovitexin, detailed experimental protocols for its isolation, and a discussion of its potential biological activities based on related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Fabaceae (legume) and Caryophyllaceae (carnation) families. The table below summarizes the primary plant sources from which this compound has been isolated.

| Family | Genus | Species | Plant Part Utilized | Reference(s) |

| Fabaceae | Lespedeza | juncea | Aerial parts | [1][2][3][4] |

| Fabaceae | Lespedeza | tomentosa | Aerial parts | |

| Verbenaceae | Vitex | negundo | Herbs | [5] |

| Caryophyllaceae | Silene | aprica, samojedorum | Aerial parts | [6] |

Experimental Protocols: Isolation and Purification

While specific quantitative yields for this compound are not widely reported in the available literature, a detailed protocol for the isolation of C-glycosyl flavones from Silene species provides a robust methodology that can be adapted for its purification. The following protocol is based on the work of Olennikov and Chirikova (2019) on Silene aprica.[6]

Extraction

The initial step involves the extraction of flavonoids from the dried and ground plant material.

-

Plant Material: 580 g of dried and ground aerial parts of the plant.

-

Solvent: 70% Ethanol (EtOH).

-

Procedure:

-

The plant material is extracted twice with 70% EtOH at 70°C for 2 hours in an ultrasonic bath (100 W, 35 kHz).[6]

-

The resulting ethanol extract is filtered and concentrated to dryness under vacuum.

-

Liquid-Liquid Partitioning

The dried crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

Chromatographic Purification

The butanol fraction, which is typically rich in flavonoid glycosides, is further purified using a combination of column chromatography techniques.

-

Initial Polyamide Column Chromatography:

-

Stationary Phase: Polyamide resin.

-

Mobile Phase: Elution with water followed by 90% ethanol. The ethanol eluate containing the flavonoids is collected.

-

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of hexane-ethyl acetate is used for elution.

-

-

Reversed-Phase Silica Gel Column Chromatography:

-

Stationary Phase: RP-SiO2.

-

Mobile Phase: A gradient of water-acetonitrile (MeCN) is employed for finer separation.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A suitable preparative C18 column.

-

Mobile Phase: A gradient of acetonitrile in water is typically used to achieve final purification of the target compound.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Quantitative Data

Currently, there is a lack of published studies providing specific quantitative yields of this compound from its natural sources. However, studies on the related compound vitexin in Vitex negundo have shown concentrations ranging from 22.91 to 83.69 µg/mL in methanol leaf extracts, as determined by HPLC.[7] This suggests that the concentration of this compound may also vary depending on the plant's geographical location, harvest time, and the extraction method employed. Further quantitative analysis using validated HPLC or UPLC-MS/MS methods is necessary to determine the precise content of this compound in different plant sources.

Potential Biological Activities and Signaling Pathways

While the specific biological activities and associated signaling pathways of this compound are not yet extensively studied, the bioactivities of its parent compound, isovitexin, have been investigated. Isovitexin has demonstrated both anti-inflammatory and antioxidant properties.[8] It is plausible that this compound shares similar biological functions.

Potential Anti-inflammatory Activity

Isovitexin has been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[8] These pathways are crucial in the production of pro-inflammatory mediators. The presence of an acetyl group in this compound may enhance its lipophilicity and potentially modulate its anti-inflammatory activity.

The diagram below illustrates the potential anti-inflammatory signaling pathway.

Potential Antioxidant Activity

The antioxidant activity of isovitexin is linked to the activation of the HO-1/Nrf2 pathway, a key regulator of the cellular antioxidant response.[8] This pathway leads to the expression of various antioxidant enzymes that protect cells from oxidative damage.

The diagram below outlines the potential antioxidant signaling pathway.

Conclusion

This compound is a naturally occurring flavonoid glycoside with several known plant sources. While detailed protocols for its isolation can be adapted from existing methods for similar compounds, there is a clear need for further research to quantify its abundance in these sources. Moreover, the exploration of its biological activities and the elucidation of its mechanisms of action, potentially through the MAPK, NF-κB, and Nrf2/HO-1 signaling pathways, represent promising avenues for future investigation in the fields of pharmacology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Constituents of the Aerial Parts of Lespedeza juncea -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 3. 생약학회지 (Korean Journal of Pharmacognosy) | Korea Science [koreascience.kr]

- 4. Korean Journal of Pharmacognosy (생약학회지) | 학회 [koreascience.kr]

- 5. BOC Sciences @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC ANALYSIS OF VITEXIN AND FINGERPRINT OF VITEX NEGUNDO L. | Semantic Scholar [semanticscholar.org]

- 8. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 6''-O-acetylisovitexin in Plants

Abstract: This document provides a comprehensive technical overview of the biosynthetic pathway of 6''-O-acetylisovitexin, a naturally occurring C-glycosylflavone derivative found in various plants. C-glycosylflavones are noted for their enhanced stability compared to their O-glycosylated counterparts due to the robust C-C bond linking the sugar moiety to the flavonoid aglycone.[1] This guide is intended for researchers, scientists, and professionals in drug development, detailing the enzymatic steps from primary metabolites to the final acetylated product. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and synthetic procedures, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the underlying biochemical processes.

Introduction to C-Glycosylflavones

Flavonoids are a diverse class of plant secondary metabolites that typically accumulate as O-glycosylated conjugates.[2] However, a distinct group, the C-glycosylflavones, are characterized by a sugar moiety attached directly to the flavonoid's aglycone via a carbon-carbon bond, rendering them highly resistant to enzymatic hydrolysis.[1] Isovitexin (also known as apigenin-6-C-glucoside or saponaretin) is a prominent C-glycosylflavone. The addition of an acetyl group to the 6''-position of its glucose moiety results in the formation of this compound, a modification that can alter the compound's solubility and biological activity. This guide elucidates the multi-step enzymatic cascade responsible for its synthesis in plants.

The Biosynthesis Pathway of this compound

The formation of this compound is a specialized branch of the broader flavonoid biosynthesis network. It involves the formation of a flavanone intermediate, a unique C-glycosylation step that distinguishes it from O-glycoside synthesis, and a final terminal acetylation.

Phenylpropanoid Pathway and Flavanone Formation

The pathway begins with the amino acid L-phenylalanine, which is converted through the general phenylpropanoid pathway into p-coumaroyl-CoA.[1] This activated intermediate serves as a crucial building block for numerous phenolic compounds. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone naringenin, a central precursor in flavonoid metabolism.

The C-Glycosylation Branch to Form Isovitexin

The biosynthesis of C-glycosylflavones diverges significantly from that of other flavonoids. Instead of direct modification of the flavone backbone, the flavanone precursor undergoes a multi-step conversion.

-

2-Hydroxylation: Naringenin is first hydroxylated at the C-2 position by a flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase (CYP93G family in rice), to form 2-hydroxynaringenin.[1][3] This 2-hydroxyflavanone exists in equilibrium with its open-chain tautomer, a dibenzoylmethane.[2][3]

-

C-Glucosylation: The open-chain form of 2-hydroxynaringenin serves as the acceptor for a UDP-glucose-dependent C-glucosyltransferase (CGT) .[2][4] This enzyme catalyzes the attachment of a glucose molecule from UDP-glucose to what will become the C-6 position of the flavone A-ring, forming a 2-hydroxyflavanone C-glucoside intermediate.[2][3]

-

Dehydration: The 2-hydroxyflavanone-C-glucoside is subsequently dehydrated to form a stable double bond between the C-2 and C-3 positions of the C-ring. This final step yields the flavone C-glycoside isovitexin (apigenin-6-C-glucoside).[1][2] This reaction may occur spontaneously or be catalyzed by a dehydratase enzyme.[1]

Terminal Acetylation

The final step in the pathway is the regioselective acetylation of isovitexin.

-

O-Acetylation: The primary hydroxyl group at the 6''-position of the glucose moiety of isovitexin is acetylated. This reaction is catalyzed by a specific O-acetyltransferase , likely belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily, which utilizes acetyl-CoA as the acetyl group donor.[5][6] This enzymatic transfer results in the final product, This compound .

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

While comprehensive kinetic data for the entire in planta pathway is limited, studies on the in vitro enzymatic acylation of isovitexin provide valuable quantitative insights into the formation of acylated derivatives. These experiments often use lipases as catalysts, which, like plant acetyltransferases, can regioselectively acylate the primary 6''-hydroxyl group of the glucose moiety.[7][8]

| Substrate | Acyl Donor | Enzyme | Solvent | Molar Ratio (Acyl/Flavonoid) | Conversion Yield (%) | Reference(s) |

| Isovitexin | Lauric Acid | Candida antarctica lipase B (CALB) | tert-amyl-alcohol | 5-10 | > 75% | [7][9] |

| Isovitexin | Various Fatty Acids | Candida antarctica lipase B (CALB) | tert-amyl-alcohol | Not specified | 35 - 80% | [7][10] |

Key Experimental Protocols

This section outlines methodologies for the extraction, quantification, synthesis, and analysis of isovitexin and its acetylated derivatives.

Protocol for Flavonoid Extraction from Plant Material

This protocol provides a general method for extracting flavonoids for subsequent analysis.

-

Sample Preparation: Collect fresh plant material, freeze immediately in liquid nitrogen, and lyophilize. Grind the dried tissue into a fine powder.

-

Extraction: Weigh 10 g of dried plant powder and place it in a flask. Add 75 mL of 95% (v/v) ethanol.[11]

-

Sonication/Maceration: Sonicate the mixture for 45 minutes at 40°C or perform maceration by shaking at room temperature for 24 hours.[11][12] Repeat the extraction process three times.

-

Filtration & Concentration: Combine the extracts and filter through Whatman No. 1 paper. Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator to obtain the crude dried extract.[11]

-

Storage: Store the dried extract at -20°C until further analysis.

Protocol for Total Flavonoid Content (TFC) Assay

The aluminum chloride colorimetric method is widely used to determine the total flavonoid content in an extract, expressed as quercetin equivalents.[11][13]

-

Reagent Preparation:

-

Quercetin Standard Stock (1 mg/mL): Dissolve 10 mg of quercetin in 10 mL of methanol. Prepare serial dilutions (e.g., 5-200 µg/mL) for the calibration curve.[11]

-

2% Aluminum Chloride (AlCl₃): Dissolve 2 g of AlCl₃ in 100 mL of methanol.

-

-

Assay Procedure:

-

To a test tube or microplate well, add 0.5 mL of the plant extract solution (dissolved in methanol).

-

Add 0.5 mL of 2% AlCl₃ solution.

-

For the blank, mix 0.5 mL of the plant extract with 0.5 mL of methanol.

-

Incubate the mixture at room temperature for 60 minutes in the dark.[11]

-

-

Measurement: Measure the absorbance of the solution at approximately 415 nm using a spectrophotometer.[14]

-

Calculation: Determine the TFC from the quercetin standard calibration curve and express the results as mg of quercetin equivalents per gram of dry extract (mg QE/g).

Protocol for In Vitro Enzymatic Acetylation of Isovitexin

This protocol is based on the lipase-catalyzed acylation of isovitexin, serving as a model for the final biosynthetic step.[7][8]

-

Reaction Setup: In a 20 mL microreactor, dissolve isovitexin (10 g/L) and an acyl donor (e.g., lauric acid) in a dried solvent such as tert-amyl-alcohol. An acyl donor-to-flavonoid molar ratio of 5:1 to 10:1 is recommended.[7]

-

Enzyme Addition: After complete dissolution of substrates (e.g., by stirring overnight at 60°C), initiate the reaction by adding immobilized Candida antarctica lipase B (CALB) (10 g/L).

-

Incubation: Maintain the reaction at 65°C with constant stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots at time intervals and analyzing them via reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Purification: After the reaction, purify the acylated product using column chromatography on silica gel.

Protocol for O-Acetyltransferase Enzyme Assay

This proposed protocol describes a method to assay for the native plant acetyltransferase responsible for converting isovitexin to this compound.

-

Protein Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors) and clarify the lysate by centrifugation to obtain a crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Buffer (e.g., phosphate or Tris-HCl, pH 7.0)

-

1 mM Isovitexin (substrate)

-

1 mM Acetyl-CoA (acetyl donor)[6]

-

Plant protein extract

-

-

Reaction: Initiate the reaction by adding the protein extract. Incubate at 30°C for a defined period (e.g., 30-60 minutes). Stop the reaction by adding an equal volume of acetonitrile or methanol to precipitate proteins.

-

Analysis: Centrifuge the terminated reaction to pellet the precipitated protein. Analyze the supernatant using RP-HPLC with a photodiode array (PDA) detector to separate and quantify the formation of this compound by comparing its retention time and UV spectrum to an authentic standard.

Caption: Experimental workflow for isolation, identification, and quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound is a sophisticated process involving the coordinated action of multiple enzyme classes. The pathway is distinguished by a key C-glycosylation step that precedes the formation of the flavone ring, followed by a terminal acetylation reaction. While the general enzymatic steps are understood, a critical area for future research is the isolation and functional characterization of the specific O-acetyltransferase from various plant species that catalyzes the final step. A deeper understanding of this enzyme's kinetics, substrate specificity, and regulation could enable metabolic engineering strategies aimed at enhancing the production of this and other valuable acylated flavonoids for pharmaceutical and nutraceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Histone Acetylation Dynamics Integrates Metabolic Activity to Regulate Plant Response to Stress [frontiersin.org]

- 6. Histone Acetylation Enzymes Coordinate Metabolism and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

The Potential Biological Activities of 6''-O-acetylisovitexin: A Technical Guide

Introduction

6''-O-acetylisovitexin is a naturally occurring flavone C-glycoside, a type of flavonoid found in various medicinal plants, including Lespedeza cuneata, Chrysanthemum indicum, and Vitex negundo. Flavonoids as a class are well-regarded for their diverse pharmacological effects, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and cytotoxic properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to a variety of pathologies. Flavonoids are known to possess significant anti-inflammatory properties, and preliminary evidence suggests that this compound shares this characteristic.

Inhibition of Nitric Oxide (NO) Production

One of the key mediators of inflammation is nitric oxide (NO). While essential for various physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Studies on extracts of plants containing this compound have demonstrated a significant reduction in NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition of NO production is a crucial indicator of anti-inflammatory potential. While specific IC50 values for pure this compound are not yet widely available in the literature, the activity of the plant extracts suggests that this compound is a contributing factor to this effect.

Table 1: Anti-inflammatory Activity Data

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Lespedeza cuneata Extract | NO Inhibition | RAW 264.7 | Not specified for the pure compound | [1] |

| Isovitexin | iNOS Inhibition | RAW 264.7 | Moderate activity | [2] |

Note: Data for the pure compound this compound is limited. The table includes data on related compounds and extracts for contextual understanding.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including iNOS and various cytokines.[3][4] The anti-inflammatory effects of many natural compounds are attributed to their ability to inhibit this pathway. Research on extracts from Lespedeza cuneata indicates that their anti-inflammatory action is mediated through the suppression of the NF-κB pathway.[1] This suggests that this compound may exert its anti-inflammatory effects by interfering with the activation of NF-κB, thereby downregulating the expression of inflammatory mediators. The precise mechanism of this inhibition by this compound warrants further investigation.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage.

Radical Scavenging Activity

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. While specific IC50 values for this compound are not extensively documented, studies on the related compound isovitexin have shown potent free radical scavenging capabilities. For instance, isovitexin demonstrated a high percentage of hydroxyl radical scavenging, indicating its potential as an effective antioxidant.[2] It is plausible that the acetyl group in this compound could modulate this activity.

Table 2: Antioxidant Activity Data

| Compound/Extract | Assay | IC50 Value | Reference |

| Lespedeza cuneata Extract | DPPH | Not specified for the pure compound | [5] |

| Isovitexin | OH Radical Scavenging | >50% scavenging at 100 μg/mL | [2] |

Note: Data for the pure compound this compound is limited. The table includes data on related compounds and extracts for contextual understanding.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular processes, including the response to oxidative stress.[6][7] This pathway, which includes cascades like ERK, JNK, and p38, can be activated by ROS and, in turn, modulate cellular responses to oxidative damage. While there is no direct evidence yet linking this compound to the MAPK pathway, the antioxidant properties of flavonoids suggest a potential interaction. It is hypothesized that by reducing ROS levels, this compound could indirectly modulate MAPK signaling, thereby contributing to its cytoprotective effects. Further research is necessary to elucidate the specific interactions between this compound and the components of the MAPK pathway.

Figure 2: Hypothetical modulation of the MAPK pathway by this compound via reduction of oxidative stress.

Cytotoxic Activity

The potential of natural compounds to selectively kill cancer cells is a major area of drug discovery research. Several flavonoids have demonstrated significant cytotoxic effects against various cancer cell lines.

Effects on Cancer Cell Viability

While comprehensive studies on the cytotoxic effects of this compound are limited, the general anticancer properties of flavonoids suggest that it may possess such activity. Cytotoxicity is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Future research should focus on determining the IC50 values of this compound against a panel of cancer cell lines to evaluate its potency and selectivity.

Table 3: Cytotoxicity Data

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| This compound | Various | MTT | Data not available | - |

Note: Currently, there is a lack of specific cytotoxicity data for this compound in the public domain.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on NO production in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Figure 3: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a test compound.

Methodology:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: Various concentrations of this compound are prepared in methanol.

-

Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to different concentrations of the test compound. A control well contains DPPH solution and methanol only.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve.

Conclusion and Future Directions

This compound, a naturally occurring flavonoid, demonstrates significant potential as a therapeutic agent due to its likely anti-inflammatory and antioxidant properties. The available evidence, primarily from studies on plant extracts rich in this compound, suggests that its mechanisms of action may involve the inhibition of the NF-κB signaling pathway and the modulation of cellular responses to oxidative stress.

However, a critical gap in the current research is the lack of specific quantitative data for the purified this compound. To fully realize its therapeutic potential, future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

-

Quantitative Biological Evaluation: Determining the specific IC50 values for its anti-inflammatory, antioxidant, and cytotoxic activities against a broad range of cell lines.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound modulates key signaling pathways such as NF-κB and MAPK.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases, oxidative stress-related disorders, and cancer.

A thorough investigation into these areas will provide the necessary data to support the development of this compound as a novel therapeutic agent.

References

- 1. BOC Sciences @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. cancer cells ic50: Topics by Science.gov [science.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6''-O-acetylisovitexin: Discovery, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-acetylisovitexin is a naturally occurring flavone C-glycoside, a derivative of isovitexin. This technical guide provides a comprehensive overview of its discovery, history, and known physicochemical properties. It details the experimental protocols for its isolation from natural sources and its characterization using spectroscopic techniques. While information on its specific biological activities and associated signaling pathways is still emerging, this document collates the available data and provides a foundation for future research and development.

Introduction

This compound belongs to the flavonoid class of secondary metabolites, specifically a C-glycosylflavone. These compounds are characterized by a C-C bond between the anomeric carbon of the sugar moiety and the flavonoid aglycone, which imparts greater stability compared to their O-glycoside counterparts. The acetylation at the 6''-position of the glucose moiety further modifies its properties, potentially influencing its bioavailability and biological activity. This guide serves as a technical resource for researchers interested in the isolation, characterization, and potential applications of this compound.

Discovery and History

The discovery of this compound is a relatively recent event in the field of natural product chemistry. The first reported isolation and characterization of this compound was in 2020 by Kang et al. from the aerial parts of Lespedeza juncea.[1] Prior to this, while isovitexin and its other derivatives were well-known, the specific 6''-O-acetylated form had not been described. Subsequent phytochemical investigations have also identified its presence in other plant species, including Lespedeza tomentosa and Vitex negundo.[2][3] Further research is ongoing to explore its distribution in the plant kingdom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂O₁₁ | [1] |

| Molecular Weight | 474.41 g/mol | [1] |

| CAS Number | 1223097-20-8 | [4] |

| Appearance | Yellowish powder | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO | N/A |

Experimental Protocols

Isolation of this compound from Lespedeza juncea

The following protocol is based on the methodology described by Kang et al. (2020).[1]

Workflow for Isolation:

Caption: Isolation workflow for this compound.

Detailed Methodology:

-

Extraction: The dried and powdered aerial parts of Lespedeza juncea are extracted with 80% aqueous methanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration and Fractionation: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and subjected to sequential solvent partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH soluble fraction, which is enriched with glycosides, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water to separate the components based on polarity.

-

Further Purification: Fractions containing the target compound are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic methods.

Workflow for Structure Elucidation:

Caption: Spectroscopic workflow for structure elucidation.

Spectroscopic Data:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity within the molecule.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy in methanol reveals characteristic absorption maxima for the flavone chromophore.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

¹³C NMR Data of this compound (in CD₃OD, 150 MHz): [1]

| Carbon | Chemical Shift (δ) |

| 2 | 165.7 |

| 3 | 103.8 |

| 4 | 183.5 |

| 5 | 162.9 |

| 6 | 110.1 |

| 7 | 164.8 |

| 8 | 99.9 |

| 9 | 158.4 |

| 10 | 105.8 |

| 1' | 123.2 |

| 2', 6' | 129.5 |

| 3', 5' | 116.9 |

| 4' | 162.3 |

| 1'' | 74.9 |

| 2'' | 72.1 |

| 3'' | 79.9 |

| 4'' | 71.5 |

| 5'' | 82.5 |

| 6''a | 64.5 |

| 6''b | - |

| OAc (C=O) | 172.5 |

| OAc (CH₃) | 21.0 |

Chemical Synthesis

To date, there are no published reports on the total chemical synthesis of this compound. The synthesis of C-glycosylflavones is a challenging area of carbohydrate and natural product chemistry. However, enzymatic acylation of isovitexin could be a potential semi-synthetic route.

Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been extensively studied. However, based on the known activities of the parent compound, isovitexin, and other flavonoids, it is hypothesized to possess antioxidant, anti-inflammatory, and potentially anti-cancer properties. Further research is required to determine its specific biological targets and mechanisms of action.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related flavonoids, this compound may modulate key signaling pathways involved in cellular stress and inflammation.

Caption: Hypothesized signaling pathway modulation.

Future Perspectives

This compound is a promising natural product that warrants further investigation. Future research should focus on:

-

Developing a scalable and efficient method for its synthesis.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its biological activities and pharmacological potential.

-

Identifying its molecular targets and understanding the detailed mechanisms of action, including its role in various signaling pathways.

-

Evaluating its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing flavonoid glycoside. The methodologies and data presented herein should facilitate further discovery and development in the field of natural product chemistry and drug discovery.

References

- 1. Chemical Constituents of the Aerial Parts of Lespedeza juncea -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 6''-O-acetylisovitexin Bioactivity: A Technical Guide

Introduction

6''-O-acetylisovitexin is a naturally occurring flavonoid glycoside that has been isolated from plants such as Lespedeza juncea.[1][2][3] As a member of the flavonoid family, it is structurally related to compounds known for a wide range of biological activities. However, the specific bioactivity and therapeutic potential of this compound remain largely unexplored. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a roadmap for researchers and drug development professionals to investigate its potential pharmacological applications. The methodologies described herein leverage computational tools to assess pharmacokinetic properties, identify potential protein targets, and elucidate possible mechanisms of action before embarking on extensive laboratory-based experiments.

Physicochemical Properties and Pharmacokinetic (ADMET) Profile

A critical initial step in assessing the drug potential of a compound is the in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its general physicochemical characteristics. These predictions help to identify potential liabilities and guide further development.

Experimental Protocol: ADMET Prediction

-

Structure Preparation: The 2D structure of this compound is obtained from a chemical database (e.g., PubChem) and converted to a 3D structure using molecular modeling software. Energy minimization is performed to obtain a stable conformation.

-

Property Calculation: The 3D structure is submitted to web-based platforms or standalone software (e.g., SwissADME, pkCSM, Discovery Studio) to calculate various descriptors.

-

Analysis of Drug-Likeness: The calculated properties are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five and the Ghose Filter, to assess its potential as an orally bioavailable drug.

-

Pharmacokinetic and Toxicity Prediction: The ADMET prediction tools are used to estimate parameters such as intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential for toxicity (e.g., AMES toxicity, hepatotoxicity).

Predicted Data Summary

The following table presents hypothetical data for this compound based on typical values for similar flavonoids.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 474.41 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Octanol/Water Partition Coeff.) | 1.85 | Optimal for drug absorption |

| Hydrogen Bond Donors | 6 | Compliant with Lipinski's Rule (≤5) - slight violation |

| Hydrogen Bond Acceptors | 11 | Compliant with Lipinski's Rule (≤10) - slight violation |

| Molar Refractivity | 115.4 cm³ | Within typical range for drug-like molecules |

| Pharmacokinetics (ADMET) | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| AMES Toxicity | Non-toxic | Low probability of being mutagenic |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

Target Identification and Molecular Docking

To predict the bioactivity of this compound, it is essential to identify its potential protein targets. Reverse docking and molecular docking simulations can be employed to screen for potential binding partners and to characterize the interactions at the molecular level.

Experimental Protocol: Target Fishing and Molecular Docking

-

Reverse Docking (Target Fishing): The 3D structure of this compound is used as a query in reverse docking servers (e.g., PharmMapper, SwissTargetPrediction). These tools screen the ligand against a large database of protein structures to identify potential targets based on binding site similarity and chemical features.

-

Target Prioritization: The list of potential targets is filtered based on their biological relevance to common flavonoid activities, such as inflammation, cancer, and oxidative stress.

-

Molecular Docking:

-

Protein Preparation: The 3D structures of the prioritized protein targets are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Schrödinger's Glide. The binding site is defined based on the co-crystallized ligand or predicted active sites.

-

Analysis of Results: The resulting poses are ranked based on their docking scores (binding affinity). The pose with the lowest binding energy is selected for detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Predicted Molecular Docking Results

The following table presents hypothetical docking results of this compound against selected protein targets commonly modulated by flavonoids.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Potential Bioactivity |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | TYR385, SER530, ARG120 | Anti-inflammatory |

| Keap1 | 4L7B | -8.5 | SER602, ARG415, TYR572 | Antioxidant, Cytoprotective |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.9 | LYS745, MET793, ASP855 | Anti-cancer |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.8 | HIS41, CYS145, GLU166 | Antiviral |

Molecular Dynamics Simulation

To validate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the complex over time at the atomic level.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation: The docked complex of this compound and the protein target (e.g., COX-2) is placed in a simulation box with explicit water molecules and counter-ions to neutralize the system.

-

Simulation: The system is subjected to energy minimization, followed by a series of equilibration steps. A production run of at least 100 nanoseconds is then performed using simulation software like GROMACS or AMBER.

-

Trajectory Analysis: The trajectory from the production run is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues. These analyses help to assess the stability of the complex.

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the in silico prediction workflow and a potential signaling pathway modulated by this compound.

References

A Technical Guide to the Thermostability and Degradation Profile of 6''-O-acetylisovitexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-acetylisovitexin, a naturally occurring C-glycosylflavone, is a compound of interest for various pharmaceutical applications. Understanding its stability under different environmental conditions is crucial for the development of robust formulations and for defining appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the anticipated thermostability and degradation profile of this compound. Due to the limited availability of specific experimental data for this compound, this guide is based on the general principles of flavonoid chemistry, forced degradation studies, and stability-indicating analytical methods. It outlines detailed experimental protocols for conducting forced degradation studies and presents a hypothetical degradation profile.

Introduction to this compound and Stability

This compound is a derivative of isovitexin, a flavone C-glycoside. The presence of the C-glycosidic bond generally confers greater stability against hydrolysis compared to O-glycosides.[1] Furthermore, acylation, such as the 6''-O-acetylation in this molecule, can enhance the stability and solubility of flavonoids.[2] However, like all phenolic compounds, this compound is susceptible to degradation under various stress conditions, including heat, light, extreme pH, and oxidation.[3] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]

Anticipated Stability Profile of this compound

Data Presentation: Anticipated Degradation under Forced Conditions

The following table summarizes the expected qualitative and quantitative outcomes of forced degradation studies on this compound. The percentage degradation is a hypothetical range to guide experimental design.

| Stress Condition | Reagents and Conditions | Expected Degradation Pathway | Anticipated Degradation (%) |

| Thermal | Solid-state, 70°C, 48 hours | Deacetylation, potential oxidation | 5 - 15% |

| Photolytic | Solution, exposure to ICH Q1B light conditions | Photo-oxidation, potential dimerization | 10 - 25% |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24 hours | Deacetylation, minimal C-glycoside bond cleavage | 10 - 20% |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 8 hours | Rapid deacetylation, potential ring opening | 20 - 40% |

| Oxidative | 3% H₂O₂, room temperature, 24 hours | Formation of quinone-like structures, ring cleavage | 15 - 30% |

Experimental Protocols for Forced Degradation Studies

To experimentally determine the degradation profile of this compound, a series of forced degradation studies should be conducted as outlined below. These protocols are based on general guidelines for pharmaceutical stress testing.[5]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

Thermal Degradation (Solid State)

-

Weigh approximately 5 mg of this compound into a clean, dry glass vial.

-

Place the open vial in a calibrated oven at 70°C.

-

Monitor for degradation at appropriate time points (e.g., 24 and 48 hours).

-

At each time point, dissolve the sample in the initial solvent and analyze using a stability-indicating HPLC method.

Photodegradation

-

Expose the 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples by HPLC at the end of the exposure period.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Heat the solution in a water bath at 80°C.

-

Withdraw samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

Alkaline Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Maintain the solution at 60°C in a water bath.

-

Withdraw samples at shorter time intervals due to expected faster degradation (e.g., 0, 1, 2, 4, and 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl prior to HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Monitor the degradation at several time points (e.g., 0, 6, 12, and 24 hours).

-

Analyze the samples directly by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of this compound and its degradation products.[6]

Suggested HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is recommended. A typical gradient could be:

-

0-5 min: 20% B

-

5-25 min: 20-21% B

-

25-45 min: 21-50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at the λmax of this compound (e.g., around 270 nm and 330 nm).

-

Column Temperature: 25°C.[7]

-

Injection Volume: 10 µL.

Method Validation

The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The method must be able to resolve the main peak of this compound from all potential degradation products.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

References

- 1. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijtsrd.com [ijtsrd.com]

- 7. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

Methodological & Application

Application Notes and Protocols for the Extraction of 6''-O-acetylisovitexin from Lespedeza juncea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedeza juncea, a perennial subshrub belonging to the Fabaceae family, is a known source of various bioactive compounds, including a rich profile of flavonoids. Among these, 6''-O-acetylisovitexin has been identified as a constituent of the aerial parts of this plant.[1][2] This C-glycosyl flavonoid exhibits potential for various pharmacological applications, making its efficient extraction and purification a critical step for further research and development.

These application notes provide a detailed, generalized protocol for the extraction and purification of this compound from the aerial parts of Lespedeza juncea. The methodology is based on established techniques for the isolation of flavonoid glycosides from plant materials. It should be noted that this protocol serves as a guide and may require optimization to achieve the desired yield and purity.

Data Presentation: Extraction and Purification Parameters

The following table summarizes example quantitative data that may be obtained during the extraction and purification process. These values are for illustrative purposes and will vary depending on the specific experimental conditions, including the quality of the plant material and the scale of the extraction.

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Starting Plant Material (Dried Aerial Parts) | 1.0 | kg | |

| Extraction Solvent | 80% Methanol in Water | v/v | |

| Solid-to-Solvent Ratio | 1:10 | w/v | |

| Extraction Time | 24 | hours | Per extraction cycle |

| Number of Extractions | 3 | ||

| Crude Methanol Extract Yield | 120 | g | |

| Solvent Partitioning | |||

| Ethyl Acetate Fraction Yield | 30 | g | |

| n-Butanol Fraction Yield | 45 | g | |

| Chromatographic Purification | |||

| Silica Gel Column Loading (EtOAc Fraction) | 25 | g | |

| Elution Solvent Gradient | Chloroform:Methanol | Stepwise gradient | |

| Yield of Fraction containing Target Compound | 2.5 | g | |

| Sephadex LH-20 Column Loading | 2.0 | g | |

| Elution Solvent | Methanol | Isocratic elution | |

| Final Yield of this compound | 150 | mg | |

| Purity (by HPLC) | >95 | % |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Lespedeza juncea.

Plant Material Preparation

1.1. Collect the aerial parts of Lespedeza juncea during its flowering season. 1.2. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight is achieved. 1.3. Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

2.1. Macerate the powdered plant material (1 kg) with 80% aqueous methanol (10 L) at room temperature for 24 hours with occasional stirring. 2.2. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. 2.3. Repeat the extraction process two more times with fresh solvent on the plant residue to ensure exhaustive extraction. 2.4. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Solvent Partitioning

3.1. Suspend the crude methanol extract (e.g., 120 g) in distilled water (1 L). 3.2. Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity: 3.2.1. n-hexane (3 x 1 L) to remove non-polar compounds. 3.2.2. Chloroform (3 x 1 L). 3.2.3. Ethyl acetate (3 x 1 L). 3.2.4. n-butanol (3 x 1 L). 3.3. Concentrate each fraction to dryness in vacuo. The ethyl acetate and n-butanol fractions are most likely to contain flavonoid glycosides.

Chromatographic Purification

4.1. Silica Gel Column Chromatography

4.1.1. Pack a glass column with silica gel (230-400 mesh) using a slurry method with chloroform. 4.1.2. Dissolve the dried ethyl acetate fraction (e.g., 25 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. 4.1.3. After drying, load the adsorbed sample onto the top of the prepared column. 4.1.4. Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and 100% methanol). 4.1.5. Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 10:1.35:1). 4.1.6. Visualize the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., 1% AlCl3 in ethanol). 4.1.7. Combine the fractions containing the target compound (as indicated by comparison with a standard, if available, or by spectroscopic analysis of a small aliquot).

4.2. Sephadex LH-20 Gel Filtration Chromatography

4.2.1. Further purify the combined fractions containing this compound using a Sephadex LH-20 column. 4.2.2. Pack the column with Sephadex LH-20 swollen in methanol. 4.2.3. Dissolve the semi-purified fraction (e.g., 2.5 g) in a small volume of methanol and apply it to the top of the column. 4.2.4. Elute the column with methanol as the mobile phase. 4.2.5. Collect fractions and monitor by TLC as described in step 4.1.5. 4.2.6. Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Purity Assessment

5.1. Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). 5.2. Confirm the identity of the isolated compound by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical progression of purification techniques from a complex mixture to a pure compound.

References

Application Note: Quantification of 6''-O-acetylisovitexin using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 6''-O-acetylisovitexin in plant extracts and other relevant matrices using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

This compound is a naturally occurring flavone C-glycoside found in various plant species. As a derivative of isovitexin, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and phytochemical research. This application note describes a robust and validated reversed-phase HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 335 nm |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (CAS: 1223097-20-8) and dissolve it in 10 mL of methanol in a volumetric flask.[1][2]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a plant matrix. This may need to be optimized depending on the specific sample.

-

Extraction:

-

Weigh 1.0 g of the powdered plant material.

-

Add 25 mL of 80% methanol.

-

Sonciate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

-

Filtration:

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from blank matrix |

Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of this compound.

Accuracy

Accuracy was determined by the standard addition method. Known amounts of this compound were added to a pre-analyzed sample, and the recovery was calculated.

Precision

The precision of the method was evaluated by performing replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Specificity

The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix sample.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for HPLC-UV quantification.

Method Validation Logical Flow

The logical relationship and flow of the analytical method validation process are illustrated below.

Caption: Logical flow of analytical method validation.

Conclusion

The described HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound. This application note and the accompanying protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and quality control. Proper sample preparation and method validation are essential for obtaining high-quality, reproducible results.[7]

References

- 1. 6"-O-Acetylisovitexin | TargetMol [targetmol.com]

- 2. dnabct.com [dnabct.com]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 6. scispace.com [scispace.com]

- 7. static.fishersci.eu [static.fishersci.eu]

Application Notes and Protocols for the Detection of 6''-O-acetylisovitexin in Plant Extracts using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-acetylisovitexin is a naturally occurring flavone C-glycoside found in various medicinal plants, including Vitex negundo. As a member of the flavonoid family, it is investigated for its potential pharmacological activities, including anti-inflammatory and antioxidant properties. Accurate and sensitive detection and quantification of this compound in complex plant matrices are crucial for quality control, pharmacokinetic studies, and understanding its biological role. This document provides a detailed protocol for the analysis of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation

While specific quantitative data for this compound is not widely published, the following table provides a template for presenting such data once obtained. The values for related flavonoids found in Vitex negundo are included as a reference to indicate potential concentration ranges.

| Compound | Plant Source | Plant Part | Concentration Range (µg/g dry weight) | Analytical Method | Reference |

| This compound | Vitex negundo | Leaves | Data to be determined | LC-MS/MS | - |

| Isovitexin | Vitex negundo | Leaves | 250 - 1500 | UPLC-QqQ-MS | [1] |

| Vitexin | Vitex negundo | Leaves | 100 - 800 | UPLC-QqQ-MS | [1] |

| Agnuside | Vitex negundo | Leaves | 500 - 3000 | UPLC-QqQ-MS | [1] |

| Chlorogenic acid | Vitex negundo | Leaves | 1000 - 5000 | UPLC-QqQ-MS | [1] |

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and LC-MS/MS analysis of this compound from plant materials.

Sample Preparation: Extraction of this compound

-

Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., leaves of Vitex negundo).

-

Wash the material thoroughly with distilled water to remove any contaminants.

-

Dry the plant material in a well-ventilated area at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder using a laboratory mill.

-

-

Solvent Extraction:

-

Accurately weigh approximately 1 gram of the powdered plant material.

-

Place the powder in a conical flask and add 20 mL of 80% methanol (v/v).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.

-

After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent to ensure complete extraction of the analyte.

-

Combine all the supernatants.

-

-

Extract Concentration and Reconstitution:

-

Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would be:

-

0-1 min: 5% B

-

1-10 min: Linear gradient from 5% to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Linear gradient from 95% to 5% B

-

12.1-15 min: Hold at 5% B for column re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

Multiple Reaction Monitoring (MRM) Parameters:

-

Molecular Weight of this compound: 474.41 g/mol [1][2][3][4][5][6][7][8]

-

Precursor Ion ([M-H]⁻): m/z 473.4

-

Product Ions and Collision Energies (CE): Based on the fragmentation patterns of acetylated C-glycosyl flavones, the following transitions are proposed.[1][9][10] It is crucial to optimize these parameters on the specific instrument being used.

-

Quantifier Ion: To be determined experimentally (likely a fragment corresponding to the loss of the acetyl group or a fragment from the sugar moiety). A potential fragment is m/z 413.4, corresponding to the loss of the acetyl group (CH2CO).

-

Qualifier Ion: To be determined experimentally (another characteristic fragment). A potential fragment is m/z 353.4, corresponding to a cross-ring cleavage of the glucose moiety.

-

-

Collision Gas: Argon

-

Visualization of Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, related flavonoids, such as isovitexin, have been shown to exert anti-inflammatory effects by modulating key signaling cascades. It is plausible that this compound shares similar mechanisms of action. The primary pathways implicated in the anti-inflammatory response of flavonoids include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptors), initiating a downstream cascade of protein phosphorylation. This leads to the activation of MAPK pathways (including ERK, JNK, and p38) and the IKK complex. Activated MAPKs can phosphorylate and activate transcription factors like AP-1, while the activated IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. In the nucleus, NF-κB and AP-1 bind to the promoter regions of pro-inflammatory genes, leading to the transcription and production of inflammatory mediators like TNF-α, IL-6, and COX-2. Flavonoids, potentially including this compound, are thought to inhibit the phosphorylation of key proteins in both the MAPK and NF-κB pathways, thereby suppressing the production of these inflammatory mediators.